![molecular formula C19H18F2N2O4S2 B2999974 5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 1705094-27-4](/img/structure/B2999974.png)
5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
The compound “5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one” is a complex organic molecule that contains several functional groups and rings, including a thiazepan ring, a benzo[d]oxazol ring, and a sulfonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions such as cyclization, sulfonylation, and fluorination .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepan and benzo[d]oxazol rings would give the molecule a rigid, cyclic structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group could potentially undergo reactions such as reduction or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorine atoms could increase the compound’s stability and affect its reactivity .Scientific Research Applications
Synthetic Chemistry Innovations
One primary area of application is in the field of synthetic chemistry, where compounds like these serve as key intermediates in the synthesis of novel heterocyclic compounds. For instance, a study detailed the synthesis of 2,3,4-trisubstituted 1,5-benzothiazepines bearing a sulfonyl pharmacophore, obtained by condensing 2-aminothiophenol with chalcones in the presence of trifluoroacetic acid or via neat cyclocondensations. These benzothiazepines highlight the compound's role in creating pharmacologically relevant structures with potential for diverse biological activities (Karale et al., 2011).
Pharmacological Potential
In the pharmacological domain, compounds structurally related to 5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one have shown promising antiviral, antimicrobial, and antitumor activities. A notable example includes the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrating anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010). Additionally, cyclic sulfonamides synthesized through intramolecular Diels-Alder reactions, including derivatives similar to the compound , have been explored for their histamine H3 receptor antagonist properties, showcasing the compound's relevance in developing new therapeutic agents (Greig et al., 2001).
Material Science and Chemical Engineering
In material science and chemical engineering, such compounds can be pivotal in developing new materials with unique properties. For instance, the synthesis and application of sulfonated polybenzothiazoles containing naphthalene units for proton exchange membranes underline the compound's potential utility in fuel cell technology. These materials exhibit high proton conductivity, thermal and oxidative stability, suggesting a role for related compounds in enhancing the performance and efficiency of energy conversion devices (Wang & Guiver, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-3-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O4S2/c1-22-16-11-13(3-5-17(16)27-19(22)24)29(25,26)23-7-6-18(28-9-8-23)14-10-12(20)2-4-15(14)21/h2-5,10-11,18H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVZHZYSSSYLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(SCC3)C4=C(C=CC(=C4)F)F)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one |
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